molecular formula C28H30N4O3S2 B11630814 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11630814
M. Wt: 534.7 g/mol
InChI Key: VBUHKZBQJGODPV-NMWGTECJSA-N
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Description

2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a piperidine ring, a thiazolidinone moiety, and a pyrido[1,2-a]pyrimidin-4-one core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with benzylamine and a suitable aldehyde, the piperidine ring can be formed through a reductive amination process.

    Construction of the Thiazolidinone Moiety: This can be achieved by reacting a suitable thiourea derivative with an α-halo ketone.

    Assembly of the Pyrido[1,2-a]pyrimidin-4-one Core: This step often involves cyclization reactions using appropriate precursors such as pyrimidine derivatives and suitable electrophiles.

    Final Coupling: The final step involves coupling the piperidine and thiazolidinone moieties to the pyrido[1,2-a]pyrimidin-4-one core under specific conditions, often using a base and a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl group on the piperidine ring can be a site for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be explored for similar activities.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its complex structure might also make it useful in materials science for the development of novel materials.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific biological activity. Generally, such compounds might exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Modulation: Acting as agonists or antagonists at specific receptors.

    Pathway Interference: Modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the thiazolidinone moiety.

    3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: Lacks the piperidine and pyrido[1,2-a]pyrimidin-4-one core.

Uniqueness

The uniqueness of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of structural features from different bioactive moieties, potentially offering a broad spectrum of biological activities and making it a versatile compound for various applications.

Properties

Molecular Formula

C28H30N4O3S2

Molecular Weight

534.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H30N4O3S2/c1-35-17-7-14-32-27(34)23(37-28(32)36)19-22-25(29-24-10-5-6-13-31(24)26(22)33)30-15-11-21(12-16-30)18-20-8-3-2-4-9-20/h2-6,8-10,13,19,21H,7,11-12,14-18H2,1H3/b23-19-

InChI Key

VBUHKZBQJGODPV-NMWGTECJSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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